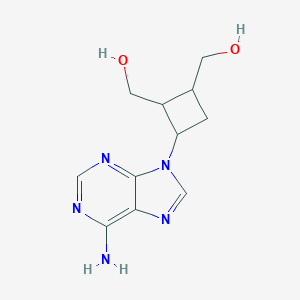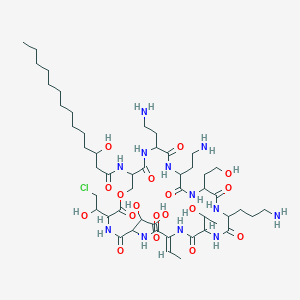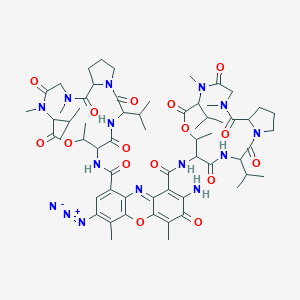
7-Azidoactinomycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azidoactinomycin D is a chemical compound that is used in scientific research for various purposes. It is a derivative of the natural antibiotic Actinomycin D and is synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 7-Azidoactinomycin D is similar to that of Actinomycin D. It binds to DNA and inhibits RNA synthesis by preventing RNA polymerase from transcribing DNA. This results in the inhibition of protein synthesis and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
7-Azidoactinomycin D has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to induce DNA damage and activate DNA repair pathways. Additionally, it has been reported to modulate gene expression and affect chromatin structure.
Avantages Et Limitations Des Expériences En Laboratoire
7-Azidoactinomycin D has several advantages for lab experiments. It is a potent inhibitor of RNA synthesis and can be used at low concentrations. It is also a fluorescent probe, which allows for visualization of DNA-binding proteins and their interactions with DNA. However, it has some limitations as well. It is toxic to cells at high concentrations and can induce DNA damage, which may affect the interpretation of experimental results.
Orientations Futures
There are several possible future directions for research on 7-Azidoactinomycin D. One area of interest is the development of new derivatives with improved properties, such as reduced toxicity and increased specificity for certain DNA-binding proteins. Another area of interest is the investigation of its effects on epigenetic regulation and chromatin remodeling. Additionally, its potential as a therapeutic agent for cancer treatment could be explored further.
Méthodes De Synthèse
7-Azidoactinomycin D is synthesized by modifying Actinomycin D through a specific chemical reaction. This reaction involves the addition of azide to the C-7 position of Actinomycin D, which leads to the formation of 7-Azidoactinomycin D. This synthesis method has been reported in several scientific journals and is considered reliable and reproducible.
Applications De Recherche Scientifique
7-Azidoactinomycin D is widely used in scientific research for various purposes. It is used as a fluorescent probe to study DNA-binding proteins and their interactions with DNA. It is also used as a tool to study transcriptional regulation and chromatin remodeling. Additionally, it has been used in cancer research to study the effects of chemotherapy on cancer cells.
Propriétés
Numéro CAS |
121051-59-0 |
|---|---|
Nom du produit |
7-Azidoactinomycin D |
Formule moléculaire |
C62H85N15O16 |
Poids moléculaire |
1296.4 g/mol |
Nom IUPAC |
2-amino-7-azido-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N15O16/c1-26(2)42-59(87)76-21-17-19-36(76)57(85)72(13)24-38(78)74(15)48(28(5)6)61(89)91-32(11)44(55(83)66-42)68-53(81)34-23-35(70-71-64)30(9)51-46(34)65-47-40(41(63)50(80)31(10)52(47)93-51)54(82)69-45-33(12)92-62(90)49(29(7)8)75(16)39(79)25-73(14)58(86)37-20-18-22-77(37)60(88)43(27(3)4)67-56(45)84/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,66,83)(H,67,84)(H,68,81)(H,69,82) |
Clé InChI |
LHQAJOLPWFMDCH-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-] |
Synonymes |
7-azidoactinomycin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

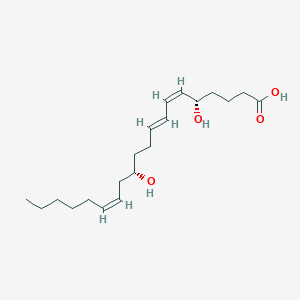
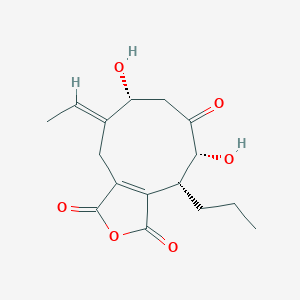
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
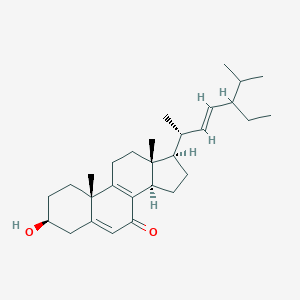
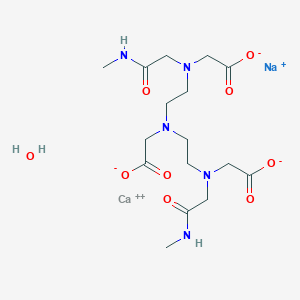
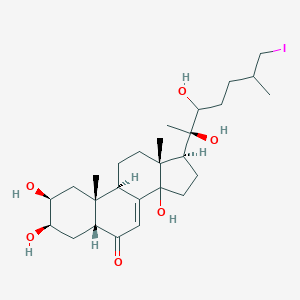
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
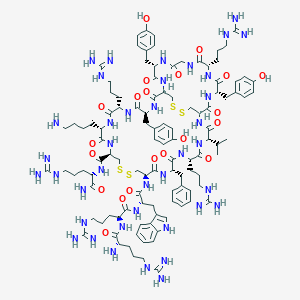
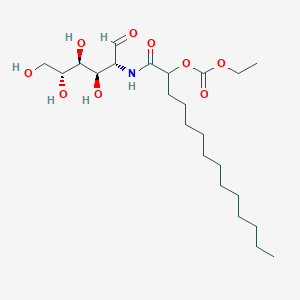
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
